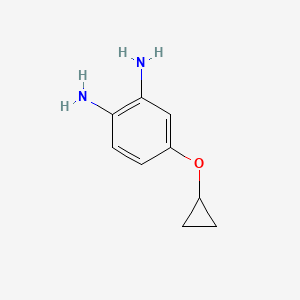
4-Cyclopropoxybenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxybenzene-1,2-diamine is an organic compound with the molecular formula C9H12N2O It consists of a benzene ring substituted with a cyclopropoxy group at the fourth position and two amino groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1,2-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with cyclopropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products:
Oxidation: 4-Cyclopropoxybenzene-1,2-dinitrobenzene.
Reduction: this compound.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybenzene-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Benzene-1,2-diamine: Lacks the cyclopropoxy group, making it less sterically hindered.
4-Methoxybenzene-1,2-diamine: Contains a methoxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
4-Ethoxybenzene-1,2-diamine: Similar to 4-Cyclopropoxybenzene-1,2-diamine but with an ethoxy group, leading to different steric and electronic properties.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects. This makes it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-cyclopropyloxybenzene-1,2-diamine |
InChI |
InChI=1S/C9H12N2O/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2,10-11H2 |
InChI Key |
SOMOHFMZUXXATP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















